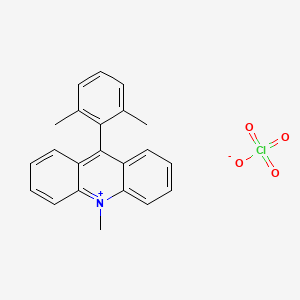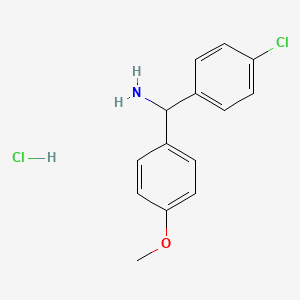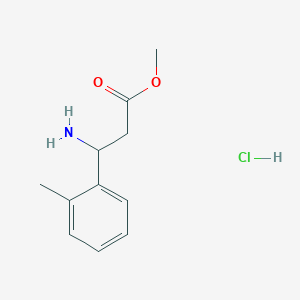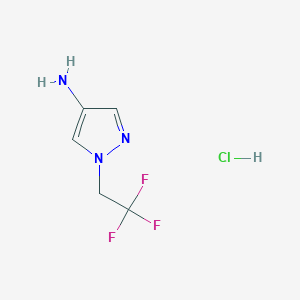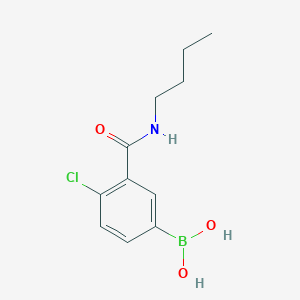
(3-(ブチルカルバモイル)-4-クロロフェニル)ボロン酸
概要
説明
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound features a boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
科学的研究の応用
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
Target of Action
The primary target of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The main biochemical pathway affected by (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its ADME properties and impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound’s action is exceptionally mild and functional group tolerant , making it environmentally benign .
生化学分析
Biochemical Properties
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site of these enzymes. This interaction inhibits the enzymatic activity, making (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid a valuable tool in studying protease function and regulation .
Cellular Effects
The effects of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism. This compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid exerts its effects through the inhibition of serine proteases. The boronic acid moiety forms a covalent bond with the hydroxyl group of the serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid has been shown to affect cellular function, leading to changes in cell viability and proliferation. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations .
Dosage Effects in Animal Models
The effects of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, the compound can localize to specific cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with target enzymes and regulatory proteins, thereby exerting its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenols, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Pinacol boronic esters: Boronic acid derivatives with pinacol protecting groups.
4-(Butylcarbamoyl)phenylboronic acid: A similar compound without the chlorine substituent.
Uniqueness
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is unique due to the presence of both the butylcarbamoyl and chlorine substituents, which can influence its reactivity and interactions in chemical reactions.
特性
IUPAC Name |
[3-(butylcarbamoyl)-4-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXNXDXMDDBNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661235 | |
| Record name | [3-(Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-94-4 | |
| Record name | [3-(Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)
![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)
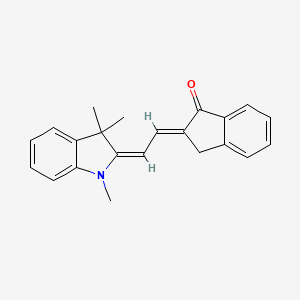

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)
![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)
